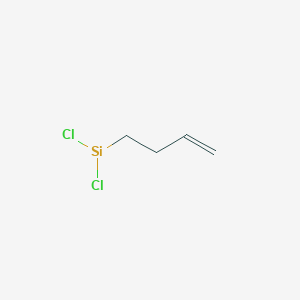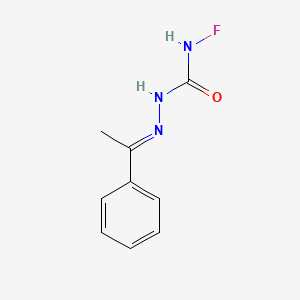
4-Fluoroacetophenone semicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoroacetophenone semicarbazone is a chemical compound derived from 4-fluoroacetophenone and semicarbazide. It is part of the semicarbazone family, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a fluorine atom on the phenyl ring, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoroacetophenone semicarbazone typically involves the reaction of 4-fluoroacetophenone with semicarbazide hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures. The general reaction scheme is as follows:
4-Fluoroacetophenone+Semicarbazide Hydrochloride→4-Fluoroacetophenone Semicarbazone+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoroacetophenone semicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the semicarbazone group to amines or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-Fluoroacetophenone semicarbazone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-fluoroacetophenone semicarbazone involves its interaction with specific molecular targets and pathways. The semicarbazone group can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the fluorine atom can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoroacetophenone: The parent compound, which lacks the semicarbazone group.
Acetophenone Semicarbazone: Similar structure but without the fluorine atom.
Thiosemicarbazones: Compounds where the oxygen in the semicarbazone group is replaced with sulfur.
Uniqueness
4-Fluoroacetophenone semicarbazone is unique due to the presence of both the fluorine atom and the semicarbazone group. The fluorine atom can significantly influence the compound’s reactivity and biological activity, making it distinct from other semicarbazones and related compounds.
Propiedades
Fórmula molecular |
C9H10FN3O |
|---|---|
Peso molecular |
195.19 g/mol |
Nombre IUPAC |
1-fluoro-3-[(E)-1-phenylethylideneamino]urea |
InChI |
InChI=1S/C9H10FN3O/c1-7(12-13-9(14)11-10)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,13,14)/b12-7+ |
Clave InChI |
OJXZVFSQYIOVCB-KPKJPENVSA-N |
SMILES isomérico |
C/C(=N\NC(=O)NF)/C1=CC=CC=C1 |
SMILES canónico |
CC(=NNC(=O)NF)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B14042774.png)
![Ethyl 2,2-dimethyl-2H-pyrano[2,3-B]pyridine-6-carboxylate](/img/structure/B14042785.png)
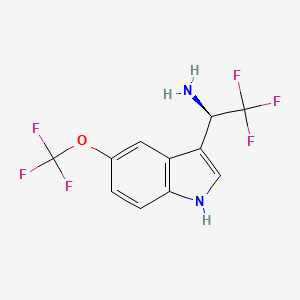
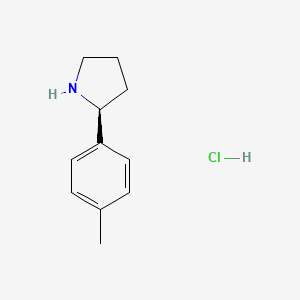



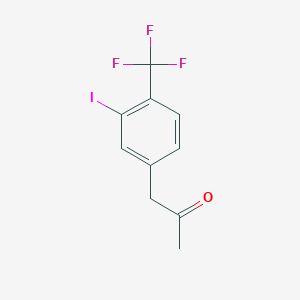


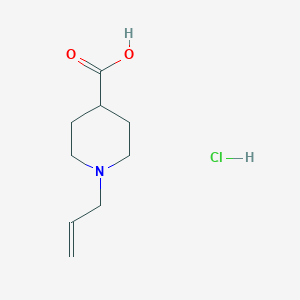
![4-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14042831.png)
